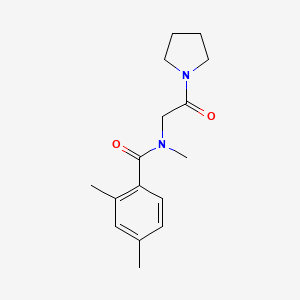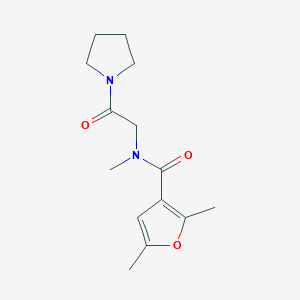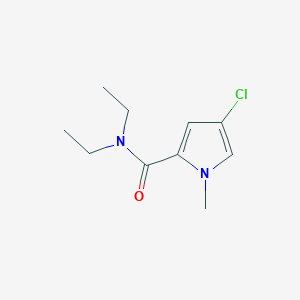
1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide, also known as A-401, is a new compound that has been synthesized for scientific research purposes. This compound has been shown to have potential for use in treating various diseases and disorders, and has been the focus of much scientific research in recent years. In
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide is not yet fully understood. However, it is believed that 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide interacts with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression. This ultimately results in the observed biochemical and physiological effects of 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide.
Biochemical and Physiological Effects:
1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and improvement of cognitive function. These effects are believed to be mediated by the interaction of 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide with specific receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of studies. However, one limitation of using 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide is its relatively new synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research on 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide. One area of interest is the development of new drugs based on the structure of 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide, which may have improved efficacy and fewer side effects. Another area of interest is the exploration of the mechanism of action of 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide, which may lead to the development of new therapeutic targets for various diseases and disorders. Additionally, further research is needed to fully understand the advantages and limitations of using 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide in lab experiments, and to optimize its synthesis method for wider use.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide involves several steps, including the reaction of 2,3-dihydro-1H-inden-1-amine with acetic anhydride to form 1-acetyl-2,3-dihydro-1H-inden-1-amine. This compound is then reacted with pyrrolidine-2-carboxylic acid to form 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide. The synthesis method has been optimized to produce high yields of pure 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide has been shown to have potential for use in treating various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-acetyl-N-(2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-10-4-7-15(18)16(20)17-14-9-8-12-5-2-3-6-13(12)14/h2-3,5-6,14-15H,4,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDQLDLLXLNQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
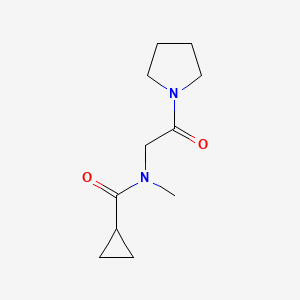
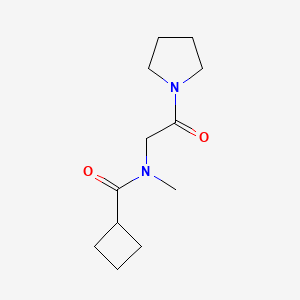

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)

![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)

